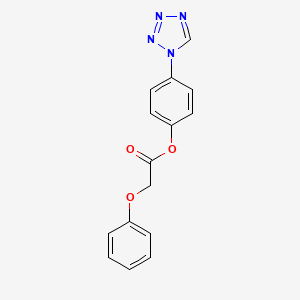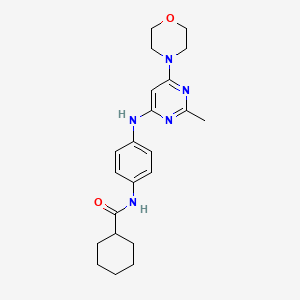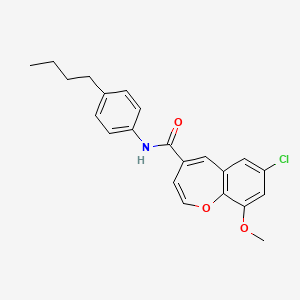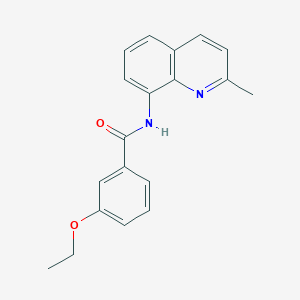
4-(1H-tetrazol-1-yl)phenyl phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is a compound that combines a tetrazole ring with a phenyl group and a phenoxyacetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as bioisosteres of carboxylic acids . The presence of the tetrazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-phenoxyacetate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be esterified with phenoxyacetic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of microwave-assisted synthesis and catalytic processes can enhance the efficiency and yield of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate undergoes various chemical reactions, including:
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The phenyl and phenoxyacetate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl or phenoxyacetate derivatives.
Aplicaciones Científicas De Investigación
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-(1H-1,2,3,4-tetrazol-1-yl)phenyl 2-phenoxyacetate involves its interaction with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces . The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: Known for their HSP90 inhibitory activity.
5-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-2H-tetrazole: Exhibits antifungal activity.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenyl derivatives: Used in the development of enzyme inhibitors.
Uniqueness
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 2-phenoxyacetate is unique due to the combination of the tetrazole ring and phenoxyacetate moiety, which imparts distinct chemical and biological properties. Its ability to act as a bioisostere of carboxylic acids and its diverse reactivity make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C15H12N4O3 |
|---|---|
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-phenoxyacetate |
InChI |
InChI=1S/C15H12N4O3/c20-15(10-21-13-4-2-1-3-5-13)22-14-8-6-12(7-9-14)19-11-16-17-18-19/h1-9,11H,10H2 |
Clave InChI |
PKKZXSCPPZERRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-cyclohexyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325905.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325907.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11325911.png)


![3-ethoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11325921.png)
![(2E)-3-(4-chlorophenyl)-N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide](/img/structure/B11325936.png)
![7-bromo-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11325940.png)
![5,7-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325941.png)
![2-bromo-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11325943.png)
![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11325949.png)

![10-(furan-2-yl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11325954.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11325955.png)
